molecular formula C8H15NO B1391177 4-Isopropyl-4-methylpyrrolidin-2-one CAS No. 1217862-71-9

4-Isopropyl-4-methylpyrrolidin-2-one

Cat. No.: B1391177
CAS No.: 1217862-71-9
M. Wt: 141.21 g/mol
InChI Key: GFEZYKGTSSAURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-4-methylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry . The presence of the pyrrolidinone ring in various bioactive molecules makes it an attractive scaffold for drug design and development .

Chemical Reactions Analysis

4-Isopropyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Isopropyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For example, docking analyses have suggested that pyrrolidinone derivatives can bind to protein pockets, influencing their biological activity . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

4-Isopropyl-4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological properties.

Properties

IUPAC Name

4-methyl-4-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)8(3)4-7(10)9-5-8/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEZYKGTSSAURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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